

An In-depth Technical Guide to (-)-Dihydrocarveol

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Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B3028896

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Abstract

(-)-Dihydrocarveol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, including mint and caraway. With a molecular weight of 154.25 g/mol, this chiral molecule is recognized for its pleasant aroma and is utilized in the fragrance and flavor industries. Beyond its sensory characteristics, **(-)-Dihydrocarveol** has garnered scientific interest for its diverse biological activities, which include antimicrobial, antioxidant, and anti-inflammatory properties. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, and relevant experimental protocols for the analysis of **(-)-Dihydrocarveol**. Furthermore, it delves into the potential signaling pathways modulated by this compound, offering insights for researchers in drug discovery and development.

Physicochemical and Spectroscopic Data

The fundamental properties of **(-)-Dihydrocarveol** are summarized below, providing essential data for its identification and handling in a laboratory setting.

Quantitative Data Summary

Property	Value	Reference(s)
Molecular Weight	154.25 g/mol	[1]
Molecular Formula	C ₁₀ H ₁₈ O	[1]
CAS Number	20549-47-7	
Synonyms	(1R,2R,5R)-5-Isopropenyl-2-methylcyclohexanol	
Density	0.926 g/mL at 20 °C	
Boiling Point	224-225 °C	
Refractive Index	n _{20/D} 1.476	
Flash Point	90 °C	
Solubility	Soluble in alcohol and most fixed oils; insoluble in water.	
Vapor Pressure	0.1 mm Hg at 20 °C	

Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and confirmation of **(-)-Dihydrocarveol**.

- Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak for **(-)-Dihydrocarveol** appears at m/z 154, corresponding to its molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum provides detailed information for differentiating between the various dihydrocarveol stereoisomers.
 - ¹³C NMR: The carbon NMR spectrum shows characteristic chemical shifts that allow for unambiguous identification. Key resonances include a quaternary carbon of the

isopropenyl double bond, the carbinol carbon bearing the hydroxyl group, and the terminal methylene carbon of the isopropenyl group.

- Infrared (IR) Spectroscopy: The IR spectrum of **(-)-Dihydrocarveol** exhibits a characteristic broad and intense absorption band for the O-H functional group of the alcohol in the range of 3400 to 3650 cm^{-1} .^{[2][3][4]} This broadening is due to hydrogen bonding.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **(-)-Dihydrocarveol** are provided below.

Synthesis of **(-)-Dihydrocarveol** from **(-)-Carvone**

(-)-Dihydrocarveol can be synthesized by the selective catalytic hydrogenation of **(-)-carvone**.

Materials:

- **(-)-Carvone**
- Methanol
- Platinum oxide (PtO_2) catalyst
- Hydrogenation apparatus
- Naphtha
- Rotary evaporator

Procedure:

- Dissolve a known quantity of **(-)-Carvone** in methanol in a suitable reaction vessel.
- Add a catalytic amount of platinum oxide to the solution.
- Place the reaction vessel in a hydrogenation apparatus.

- Hydrogenate the mixture at room temperature under a hydrogen pressure of approximately 50 p.s.i.g. The reaction is typically complete within 10-20 minutes.
- Upon completion, filter the reaction mixture to remove the platinum oxide catalyst.
- Evaporate the methanol from the filtrate using a rotary evaporator. The crude product will contain dihydrosobrerol crystals and an oily fraction.
- Separate the oily product, containing dihydrocarveol, from the crystals by washing with naphtha, in which dihydrosobrerol has low solubility.
- Recover the **(-)-Dihydrocarveol** by evaporating the naphtha.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of **(-)-Dihydrocarveol** in a sample matrix.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column suitable for terpenoid analysis (e.g., HP-INNOWAX, 30 m × 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Conditions:

- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
- Injector Temperature: 280 °C.
- Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature of 80 °C.

- Ramp to 140 °C at a rate of 10 °C/min.
- Ramp to 280 °C at a rate of 20 °C/min.
- Hold at 280 °C for 10 minutes.
- MS Transfer Line Temperature: 230 °C.
- Ion Source Temperature: 230 °C, with electron impact ionization at 70 eV.
- Scan Range: m/z 29–500.

Sample Preparation:

- Prepare a standard solution of **(-)-Dihydrocarveol** in a suitable solvent (e.g., ethanol, hexane).
- Dilute the sample containing **(-)-Dihydrocarveol** in the same solvent.
- Inject 1 μ L of the prepared sample into the GC-MS system.
- Analyze the resulting chromatogram and mass spectrum, comparing with the standard and reference libraries (e.g., NIST, Wiley).

Analysis by NMR Spectroscopy

This protocol provides a general guideline for acquiring NMR spectra of **(-)-Dihydrocarveol**.

Instrumentation:

- NMR Spectrometer (e.g., Bruker DMX-500MHz or equivalent).

Sample Preparation:

- Dissolve a sufficient amount of the purified **(-)-Dihydrocarveol** sample in deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal reference standard.

- Transfer the solution to an NMR tube.

Data Acquisition:

- Acquire ^1H NMR, ^{13}C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra at a constant temperature, typically 298K.
- Process the acquired data (Fourier transformation, phase correction, baseline correction).
- Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of **(-)-Dihydrocarveol**.

Analysis by FTIR Spectroscopy

This protocol describes the procedure for obtaining an FTIR spectrum of **(-)-Dihydrocarveol**.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

- For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Alternatively, the sample can be dissolved in a suitable solvent that has minimal interference in the IR region of interest.

Data Acquisition:

- Record a background spectrum of the empty sample holder (or the solvent).
- Place the prepared sample in the spectrometer.
- Acquire the FTIR spectrum, typically in the range of 4000-400 cm^{-1} .
- The resulting spectrum should be background-corrected.

- Analyze the characteristic absorption bands, paying close attention to the O-H stretching vibration (around $3400\text{-}3650\text{ cm}^{-1}$) and the C-H stretching vibrations.[3][4][5]

Biological Activity and Signaling Pathways

(-)-Dihydrocarveol has been reported to exhibit neuroprotective and anti-inflammatory effects. While the precise molecular mechanisms are still under investigation, related phytochemicals are known to modulate key inflammatory and antioxidant signaling pathways.

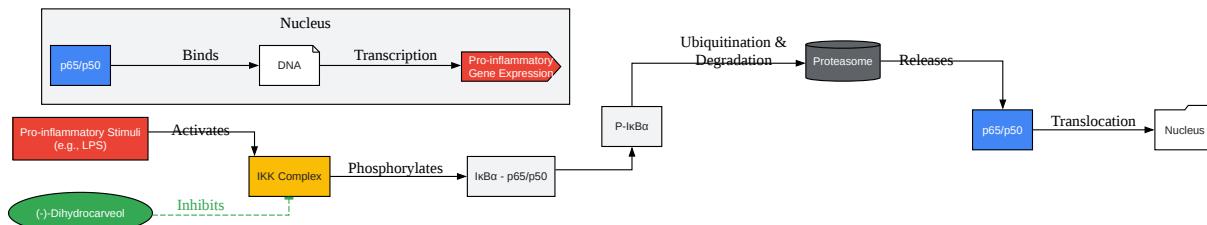
Anti-inflammatory and Antioxidant Signaling Pathways

Phytochemicals, including monoterpenoids, often exert their anti-inflammatory and antioxidant effects by modulating the NF- κ B, MAPK, and Nrf2 signaling pathways.[6]

- NF- κ B Signaling Pathway:** This pathway is a central regulator of inflammation.[6] Pro-inflammatory stimuli lead to the activation of the IKK complex, which results in the degradation of I κ B α and the nuclear translocation of the NF- κ B p65/p50 dimer. In the nucleus, NF- κ B promotes the transcription of pro-inflammatory genes. Many natural compounds inhibit this pathway by preventing the degradation of I κ B α .
- MAPK Signaling Pathways:** The Mitogen-Activated Protein Kinase (MAPK) cascades, including p38, JNK, and ERK, are crucial in transducing extracellular signals that regulate inflammation.[6][7] The phosphorylation of these kinases leads to the activation of transcription factors that drive the expression of pro-inflammatory genes.
- Nrf2 Antioxidant Response Pathway:** The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response.[6] Under conditions of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1).

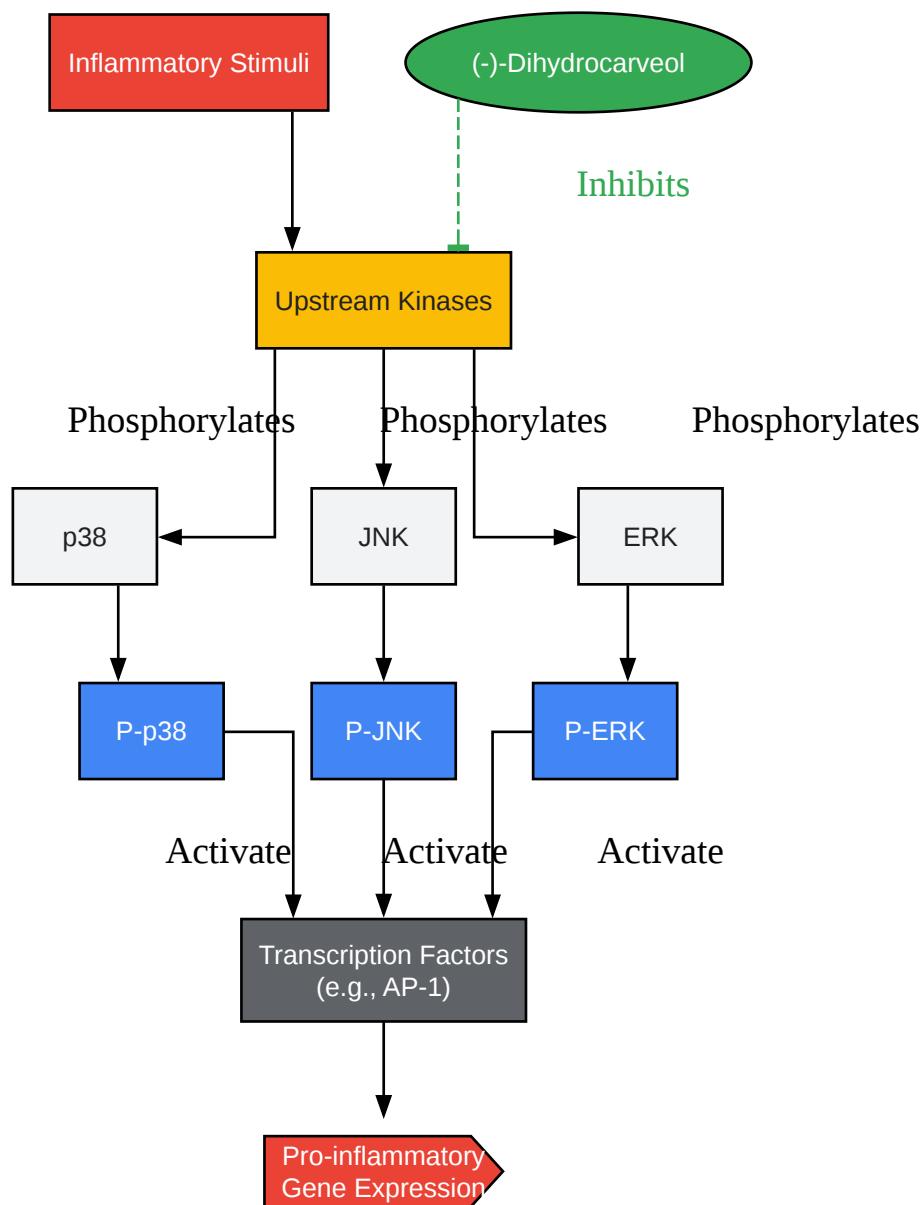
Visualized Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by **(-)-Dihydrocarveol**, based on the known activities of related phytochemicals.



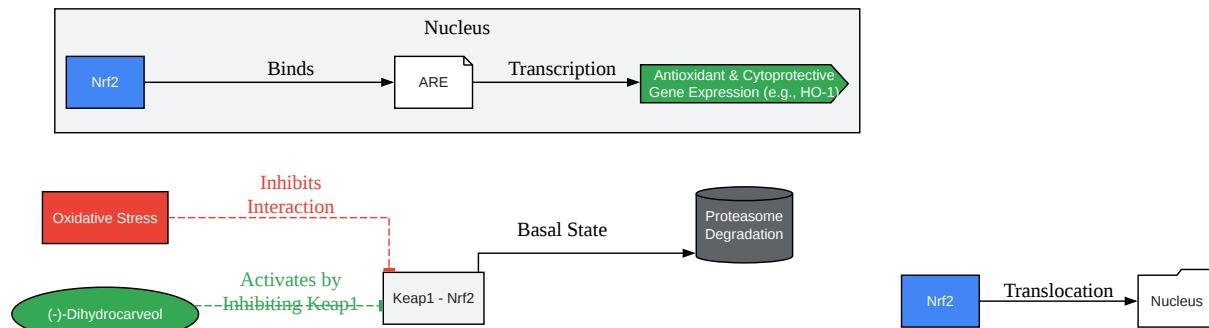
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Caption: Putative inhibition of the NF-κB signaling pathway by **(-)-Dihydrocarveol**.



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Caption: Potential inhibition of MAPK signaling pathways by **(-)-Dihydrocarveol**.



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Caption: Postulated activation of the Nrf2 antioxidant pathway by **(-)-Dihydrocarveol**.

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